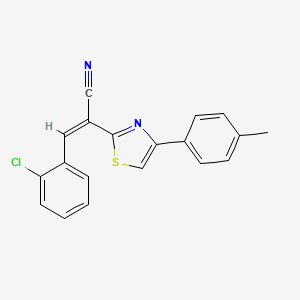

(Z)-3-(2-chlorophenyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-(2-chlorophenyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C19H13ClN2S and its molecular weight is 336.84. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

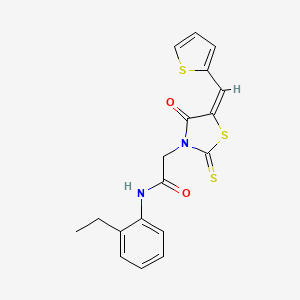

1. Chemical Synthesis and Structural Analysis

A study by Frolov et al. (2005) demonstrated the reduction of acrylonitrile derivatives, including (Z)-1-amino-3-(2-chlorophenyl)-2-[4-(4-methylphenyl)thiazol-2-yl]prop-1-ene. This compound was confirmed by X-ray diffraction analysis, indicating its potential for detailed structural studies in chemical synthesis (Frolov et al., 2005).

2. Herbicidal Applications

Research by Wang et al. (2004) explored similar compounds for their herbicidal properties. Their study involved synthesizing 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, exhibiting significant herbicidal activities. This suggests potential agricultural applications for related acrylonitrile compounds (Wang et al., 2004).

3. Photophysical Properties for Electronic Applications

Fang and Yu (2009) conducted a study on halogenophenyl-thiazol-2-yl-acrylonitrile compounds, exploring their UV-Vis absorption and photoluminescent spectra. These findings have implications for the development of materials in optoelectronics and photonics (Fang & Yu, 2009).

4. Fluorescent Dyes and Pigments

Eltyshev et al. (2021) synthesized new fluorescent thiazoles based on a 3-aryl-2-(thiazol-2-yl)acrylonitrile core, exhibiting a range of fluorescent colors and intensities. These compounds have potential applications in creating fluorescent dyes and pigments, useful in various industries (Eltyshev et al., 2021).

5. Nonlinear Optical Limiting

A study by Anandan et al. (2018) on thiophene dyes, including thiophenylacrylonitrile derivatives, demonstrated their nonlinear optical limiting behavior. This is valuable for applications in photonic or optoelectronic devices, including protection for human eyes and optical sensors (Anandan et al., 2018).

6. Corrosion Inhibition

Bentiss et al. (2007) explored 1,3,4-thiadiazoles as corrosion inhibitors, including compounds with chlorophenyl groups. Their study highlights the potential of similar acrylonitriles in protecting metals from corrosion, particularly in acidic environments (Bentiss et al., 2007).

7. Piezochromic Behaviors in Organic Powders

Research by Ouyang et al. (2016) on a diphenylacrylonitrile derivative showed significant piezochromic behaviors under hydrostatic pressure, changing fluorescence color under different conditions. This could be harnessed in sensing applications or smart materials (Ouyang et al., 2016).

8. Photonic Applications

The study by Szukalski et al. (2015) on a pyrazoline derivative acrylonitrile highlighted its use in photochromic polymers, which can be applied in optical switchers and photonic devices (Szukalski et al., 2015).

Properties

IUPAC Name |

(Z)-3-(2-chlorophenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClN2S/c1-13-6-8-14(9-7-13)18-12-23-19(22-18)16(11-21)10-15-4-2-3-5-17(15)20/h2-10,12H,1H3/b16-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDPDAKOMTQKLJK-YBEGLDIGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CC=C3Cl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=CC=C3Cl)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxyphenyl)-3-[(6-phenylpyrimidin-4-yl)oxy]benzamide](/img/structure/B2721833.png)

![4-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]-2,6-dimethylmorpholine](/img/structure/B2721846.png)

![1-(3-chlorophenyl)-8-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2721850.png)

![1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl 4-chlorobenzoate](/img/structure/B2721851.png)

![5-Chloro-3-[(4-chlorophenyl)sulfanylmethyl]-1-methyl-4-[(2-methylphenyl)sulfanylmethyl]pyrazole](/img/structure/B2721852.png)

![6-propyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2721854.png)